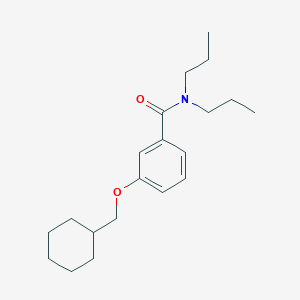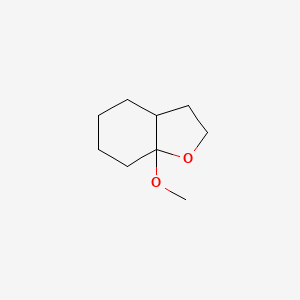![molecular formula C13H9NOS B14396345 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile CAS No. 90013-81-3](/img/structure/B14396345.png)
4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile is an organic compound that features a benzonitrile group attached to a thiophene ring through an oxoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile typically involves the reaction of 2-acetylthiophene with benzoyl cyanide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparación Con Compuestos Similares
- 2-(2-Oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one
- 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine
Comparison: 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
90013-81-3 |
|---|---|
Fórmula molecular |
C13H9NOS |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
4-(2-oxo-2-thiophen-2-ylethyl)benzonitrile |
InChI |
InChI=1S/C13H9NOS/c14-9-11-5-3-10(4-6-11)8-12(15)13-2-1-7-16-13/h1-7H,8H2 |
Clave InChI |
VAEQCSUVYLROQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)

phosphane](/img/structure/B14396281.png)

![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)


![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

